Cas no 128545-47-1 (Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate)

Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate structure
128545-47-1 structure
Product name:Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
CAS No:128545-47-1
MF:C9H13NO3
MW:183.204422712326
CID:3167939
PubChem ID:14527553

Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
    • ETHYL 2,2-DIMETHYL-3-OXOPYRROLE-1-CARBOXYLATE
    • Ethyl2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
    • 128545-47-1
    • Inchi: InChI=1S/C9H13NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h5-6H,4H2,1-3H3
    • InChI Key: CXYNJSVMCUBBHI-UHFFFAOYSA-N
    • SMILES: O=C(N1C(C)(C)C(C=C1)=O)OCC

Computed Properties

  • Exact Mass: 183.08954328Da
  • Monoisotopic Mass: 183.08954328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.6Ų

Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A109006159-1g
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
128545-47-1 95%
1g
$771.12 2022-04-03
Ambeed
A274133-1g
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
128545-47-1 95+%
1g
$707.0 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1807494-1g
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
128545-47-1 98%
1g
¥6433.00 2024-08-09
Chemenu
CM196537-1g
ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
128545-47-1 95%
1g
$848 2024-08-02
Chemenu
CM196537-1g
ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
128545-47-1 95%
1g
$830 2021-08-05

Additional information on Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate

Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 128545-47-1): A Comprehensive Overview

Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 128545-47-1) is a significant compound in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The detailed exploration of this molecule not only sheds light on its chemical characteristics but also highlights its relevance in contemporary research.

The molecular structure of Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate consists of a pyrrole ring substituted with various functional groups. Specifically, the presence of a carboxylate ester at the 1-position and a keto group at the 3-position contributes to its reactivity and versatility. This configuration makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. The compound's stability under various reaction conditions further enhances its utility in synthetic pathways.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their pharmacological properties. The pyrrole core in Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate is known to exhibit a wide range of biological activities. Studies have shown that derivatives of this compound can interact with biological targets, making them promising candidates for further investigation in medicinal chemistry. The< strong>Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate molecule's ability to serve as a scaffold for drug design is particularly noteworthy.

One of the most intriguing aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop new derivatives with enhanced pharmacological properties. For instance, modifications at the 2-position can introduce additional functional groups that influence the compound's solubility and bioavailability. These modifications are crucial for optimizing drug candidates for therapeutic use. The< strong>Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate structure thus serves as a versatile platform for exploring new chemical entities.

The synthesis of< strong>Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the pyrrole ring followed by functionalization at specific positions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets high-quality standards. These synthetic strategies are essential for producing sufficient quantities of the compound for both research and industrial applications.

Recent advancements in computational chemistry have also contributed to our understanding of< strong>Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the design of more effective drug candidates. These computational approaches complement experimental techniques by offering predictive insights into molecular behavior. The integration of computational methods with traditional synthetic chemistry has accelerated the discovery process in pharmaceutical research.

The pharmacological potential of< strong>Ethyl 2,2-dimethyl-3-oxyo -methyl -dihy dro -py rrol -car box ylate has been explored through various preclinical studies. These studies have focused on evaluating its effects on different biological pathways and identifying potential therapeutic applications. The compound's ability to modulate key signaling pathways suggests its relevance in treating a variety of diseases. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

In conclusion,< strong>Ethyl 2 , 22 -dim eth yl -33 ox o -22 ,33 -di hy dro -11 H -py rrol e -11 car box ylate (CAS No .12854547) represents a significant advancement in chemical and pharmaceutical research . Its unique structural features , synthetic versatility , and pharmacological potential make it a valuable asset in drug development . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in addressing unmet medical needs . The ongoing exploration of< strong>Ethyl 22 dim eth yl333 ox o22 ,33 di hy dro11 Hpy rrol e11 car box ylate underscores its importance as a cornerstone in modern medicinal chemistry .

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Amadis Chemical Company Limited
(CAS:128545-47-1)Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
A921468
Purity:99%
Quantity:1g
Price ($):636.0